molecular formula C10H7NO3 B599546 2-(5-Oxazolyl)benzoic Acid CAS No. 169508-94-5

2-(5-Oxazolyl)benzoic Acid

Cat. No. B599546
M. Wt: 189.17
InChI Key: FFTGSVWPWKVLMS-UHFFFAOYSA-N
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Description

2-(5-Oxazolyl)benzoic Acid, with the CAS Number 169508-94-5, is a chemical compound with a molecular weight of 189.17 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(5-Oxazolyl)benzoic Acid is represented by the linear formula C10H7NO3 . The InChI code for this compound is 1S/C10H7NO3/c12-10(13)8-4-2-1-3-7(8)9-5-11-6-14-9/h1-6H,(H,12,13) .


Physical And Chemical Properties Analysis

2-(5-Oxazolyl)benzoic Acid is a white to yellow solid at room temperature .

Scientific Research Applications

Antioxidant Activity

2-(5-Oxazolyl)benzoic acid derivatives have been synthesized and evaluated for their antioxidant activity. A study by Kuş et al. (2017) synthesized oxazole-5(4H)-one derivatives and assessed their effects on hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in rats, demonstrating significant antioxidant activity (Kuş, Uğurlu, Özdamar, & Can‐Eke, 2017).

Anticancer Potential

Tangellamudi et al. (2018) designed 2-Aryl 5-hydroxy benzo[d]oxazoles as potential anticancer agents. The synthesized compounds exhibited selective growth inhibition of cancer cells, indicating their promise as anticancer drugs (Tangellamudi, Shinde, Pooladanda, Godugu, & Balasubramanian, 2018).

Synthesis and Crystal Structure Analysis

Marjani (2013) synthesized and analyzed the structure of a derivative of 2-(5-Oxazolyl)benzoic acid using X-ray diffraction, providing insights into its molecular structure and potential applications in material science (Marjani, 2013).

Nonlinear Optical Properties

A study by Murthy et al. (2010) investigated the nonlinear optical properties of 4-substituted benzylidene-2-pheny-5-oxazolones, highlighting their potential applications in photonics and electronics (Murthy, Christopher, Prasad, Bisht, Ramanaih, Kalanoor, & Ali, 2010).

Novel Synthesis Methods

Zhong et al. (2012) developed a novel synthesis method for 2,5-disubstituted oxazoles and oxazolines, which could have implications for the production and application of 2-(5-Oxazolyl)benzoic acid derivatives in various fields (Zhong, Tang, Yin, Chen, & He, 2012).

Safety And Hazards

The safety data sheet for a similar compound, 2-(5-Phenyl-2-oxazolyl)benzoic Acid, indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

2-(1,3-oxazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-4-2-1-3-7(8)9-5-11-6-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTGSVWPWKVLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Oxazolyl)benzoic Acid

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(1,3-oxazol-5-yl)benzoate (4.0 g) in THF (40 mL) was added 2 N aqueous sodium hydroxide solution (20 mL), and the mixture was stirred at room temperature stirred for 2 days. To the reaction mixture was added water, and the mixture was washed with tert-butyl methyl ether. The pH of the obtained aqueous layer was adjusted to 2 with 2N hydrochloric acid, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was washed with ethyl acetate/petroleum ether to give the title compound (3.3 g)
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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